molecular formula C₂₄H₁₉D₃N₂O₆ B1154712 10-O-Acetyl SN-38-d3

10-O-Acetyl SN-38-d3

Cat. No.: B1154712
M. Wt: 437.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-O-Acetyl SN-38-d3 is a chemically modified and deuterium-labeled analog of SN-38, the active and profoundly potent metabolite of the chemotherapeutic prodrug irinotecan . SN-38 itself is a topoisomerase I inhibitor that exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to irreversible DNA double-strand breaks and apoptosis during DNA replication . The primary research value of this compound stems from its strategic modifications. The incorporation of deuterium atoms creates a distinct mass signature, making this compound exceptionally valuable for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This application is critical for the precise quantification of SN-38 and its metabolites in complex biological matrices such as plasma, tissue homogenates, and cell culture media, thereby supporting robust pharmacokinetic and metabolomic studies . Furthermore, the 10-O-acetyl substitution is a recognized chemical strategy to improve the inherently poor aqueous solubility of the parent SN-38 molecule, a major limitation for its direct pharmaceutical application . This enhanced solubility can facilitate in vitro research by simplifying the preparation of dosing solutions for cell-based assays. Researchers utilize this deuterated derivative to investigate the mechanism of action, metabolic fate, and pharmacokinetic profile of SN-38 . Its use as an internal standard helps elucidate inter-individual variability in SN-38 metabolism, which is significantly influenced by enzymes such as UGT1A1, and contributes to a deeper understanding of drug efficacy and toxicity profiles .

Properties

Molecular Formula

C₂₄H₁₉D₃N₂O₆

Molecular Weight

437.46

Synonyms

10-Acetyloxy-7-ethylcamptothecin-d3;  (4S)-9-(Acetyloxy)-4,11-diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-d3;  10-Hydroxy-7-ethylcamptothecin 10-Acetate-d3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sn 38 Scaffolds

Chemical Synthesis Pathways for SN-38 and Related Camptothecin (B557342) Analogs

The total synthesis of camptothecin and its potent analog SN-38 (7-ethyl-10-hydroxycamptothecin) has been a subject of extensive research, aiming for more efficient and scalable routes than extraction from natural sources. A cornerstone of many synthetic approaches is the Friedländer annulation, a condensation reaction that constructs the quinoline (B57606) core of the molecule. nih.govgoogle.comnih.govwikipedia.org

A common strategy involves the convergent synthesis of two key fragments: a tricyclic pyridone moiety (the D/E rings) containing the chiral center, and a substituted 2-aminobenzaldehyde (B1207257) derivative (the A/B rings). For the synthesis of SN-38, a 2-amino-5-hydroxy-4-ethylbenzaldehyde is required. The key steps in a representative synthesis are:

Preparation of the Tricyclic Lactone Core: This typically starts from chiral precursors to establish the correct stereochemistry at the C20 position, which is crucial for biological activity.

Friedländer Condensation: The chiral tricyclic ketone is reacted with the appropriately substituted 2-aminobenzaldehyde under acidic or basic conditions. This step forms the pentacyclic A-B-C-D-E ring system characteristic of camptothecins. google.comnih.gov

Final Modifications: Subsequent steps may involve deprotection or functional group interconversion to yield the final SN-38 molecule.

Researchers have developed concise, practical total syntheses of enantiopure camptothecin and SN-38 with high yields and purity, often designing pathways that avoid column chromatography to create a more economical and industrially viable process. nih.gov

Table 1: Key Stages in a Representative SN-38 Synthesis

Stage Description Key Reagents/Conditions Purpose
DE Ring Formation Construction of the chiral α-hydroxy-δ-lactone ring system. Chiral pool materials, asymmetric synthesis Establishes the critical C20(S) stereocenter.
CDE Ring Assembly Formation of the complete tricyclic pyridone intermediate. Cyclization reactions Creates the key intermediate for the subsequent condensation.
AB Ring Precursor Synthesis of the substituted 2-amino-benzaldehyde fragment. Multi-step synthesis from simple aromatic precursors Provides the necessary functional groups (ethyl, hydroxyl) for the SN-38 scaffold.

| Friedländer Annulation | Condensation of the CDE tricyclic ketone with the AB ring precursor. | p-Toluenesulfonic acid (p-TSA), heat | Convergent formation of the final pentacyclic structure. google.com |

Strategies for Regioselective 10-O-Acetylation and Deuterium (B1214612) Incorporation (d3)

The specific compound 10-O-Acetyl SN-38-d3 is a specialized derivative designed for research applications, particularly as a stable isotope-labeled internal standard for mass spectrometry-based bioanalysis. acanthusresearch.comresearchgate.netresearchgate.net Its synthesis requires two key considerations: the regioselective acetylation of the C10 hydroxyl group and the incorporation of three deuterium atoms.

Regioselective 10-O-Acetylation: SN-38 possesses two hydroxyl groups: a phenolic hydroxyl at the C10 position and a tertiary α-hydroxyl at the C20 position within the lactone ring. The C10 phenolic hydroxyl is generally more acidic and reactive towards acylation than the sterically hindered C20 hydroxyl. nih.govzju.edu.cn This difference in reactivity can be exploited for selective modification. While some syntheses protect the C10-OH (e.g., as a BOC-carbonate) to force reactions at the C20-OH, selective acylation at C10 can often be achieved directly under controlled conditions without the need for a protecting group on the C20-OH. nih.govmdpi.com The steric hindrance around the C20 position often disfavors its reaction, allowing reagents to react preferentially at the more accessible C10 site. nih.govresearchgate.net

Deuterium Incorporation (d3): The "-d3" designation signifies the presence of three deuterium atoms. In the context of acetylated compounds used as internal standards, this labeling is almost universally applied to the methyl group of the acetyl moiety (CD₃CO-). lumiprobe.comnih.gov This is achieved by using a deuterated acetylating agent. The most common reagent for this purpose is deuterated acetic anhydride, specifically acetic anhydride-d6 ((CD₃CO)₂O). sigmaaldrich.com This reagent is commercially available and provides a straightforward method for introducing the acetyl-d3 group.

The use of a stable isotope-labeled (SIL) internal standard like this compound is critical for accurate quantification in pharmacokinetic and metabolism studies. acanthusresearch.com The SIL standard has nearly identical chemical and physical properties to the non-labeled analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.netresearchgate.net The mass difference (typically +3 Da for a d3 label) allows the instrument to distinguish between the standard and the analyte, leading to more precise and reliable measurements. acanthusresearch.com

The proposed synthesis for this compound would therefore involve the direct reaction of SN-38 with acetic anhydride-d6, likely in the presence of a mild base or catalyst, to yield the desired product.

Scheme 1: Proposed Synthesis of this compound Reaction of SN-38 with acetic anhydride-d6 to form this compound. In this reaction, SN-38 is treated with acetic anhydride-d6. The more reactive phenolic hydroxyl at the C10 position is acetylated, incorporating the deuterium-labeled acetyl group to form this compound.

Development of SN-38 Prodrugs and Conjugates for Preclinical Investigation

The significant therapeutic potential of SN-38 is hampered by major physicochemical challenges, primarily its extremely poor aqueous solubility and the instability of its active lactone ring, which readily hydrolyzes to an inactive carboxylate form at physiological pH (7.4). nih.govcaymanchem.com To overcome these limitations, extensive research has focused on creating prodrugs and conjugates.

Design and Synthesis of Ester-Linked Prodrugs

A primary strategy to modify SN-38 is the creation of prodrugs through esterification of its hydroxyl groups. This approach aims to mask the hydroxyl groups temporarily, improving properties like solubility or lipophilicity, with the ester bond designed to be cleaved in vivo to release the active SN-38.

Lipophilic Prodrugs: To enhance solubility in lipid-based formulations for potential oral delivery, SN-38 has been esterified with various dietary fatty acids (e.g., undecanoic acid) at either the C10 or C20 position. nih.gov These modifications can increase solubility in triglycerides by over 400-fold. nih.gov The position of the ester linkage and the length of the alkyl chain significantly influence the rate of enzymatic hydrolysis back to active SN-38. nih.gov

Water-Soluble Prodrugs: To improve aqueous solubility for intravenous administration, hydrophilic moieties are attached. Amino acids or dipeptides have been conjugated to the C10-hydroxyl group via carbamate (B1207046) linkages, which are more stable than direct ester linkages at this position. mdpi.comresearchgate.net These prodrugs can remain stable in acidic conditions but convert to SN-38 in human plasma or at neutral pH. mdpi.comresearchgate.net

Table 2: Examples of SN-38 Ester and Carbamate Prodrugs

Prodrug Type Linkage Position Attached Moiety Synthetic Method Purpose Reference(s)
Lipophilic Prodrug C10 or C20 Fatty Acids (e.g., C8-C18) Esterification (e.g., DCC/DMAP) Improve lipophilicity for oral delivery nih.gov
Amino Acid Prodrug C10 Amino Acids/Dipeptides Carbamate linkage formation Improve aqueous solubility, active transport mdpi.comresearchgate.net
PEGylated Prodrug C20 Oligo(ethylene glycol) (OEG) Esterification Self-assembly into micelles, improve solubility zju.edu.cn

Conjugation Chemistry for Antibody-Drug Conjugates (ADCs) and Nanocarriers

To achieve targeted delivery and reduce systemic toxicity, SN-38 is a widely used payload in the development of antibody-drug conjugates (ADCs) and nanocarrier systems.

Antibody-Drug Conjugates (ADCs): In an ADC, SN-38 is attached to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The key component is the chemical linker, which must be stable in circulation but cleavable upon internalization into the cancer cell. nih.gov Linkers for SN-38 have been attached at both the C10 and C20 positions.

C20 Linkage: Attaching linkers to the 20-hydroxyl group, often via a carbonate bond, has the dual benefit of providing a conjugation site and stabilizing the crucial lactone ring. researchgate.net However, some of these ester-based linkers can show instability in serum. nih.gov

C10 Linkage: More stable linkages, such as ether bonds, have been developed at the C10 position. nih.gov These conjugates exhibit high serum stability and can be designed to release SN-38 upon cleavage by lysosomal enzymes like Cathepsin B inside the tumor cell. nih.govresearchgate.net The ADC Trodelvy® (Sacituzumab govitecan) utilizes a CL2A linker, which is attached to the C20 position and is designed to be hydrolyzed in the tumor microenvironment.

Nanocarriers: To improve solubility and alter pharmacokinetic profiles, SN-38 can be physically encapsulated within or chemically conjugated to various nanocarriers.

Liposomes: Lipophilic SN-38 prodrugs can be formulated into liposomes to create stable nanoparticles. nih.gov

Polymeric Micelles: Amphiphilic block copolymers, such as PEG-b-PCL or Pluronics, can self-assemble into micelles that encapsulate hydrophobic SN-38 in their core. nih.gov This formulation enhances aqueous dispersion and can provide sustained drug release. Self-assembling prodrugs, where a hydrophilic polymer like PEG is directly conjugated to SN-38, can also form micelles with a very high drug loading content. zju.edu.cn

Nanoparticles: SN-38 can be formulated into solid nanocrystals, which are crystalline particles at the nanometer scale stabilized by surfactants. nih.gov This approach increases the surface area for dissolution while restricting the hydrolysis of the lactone ring. nih.gov Alternatively, SN-38 can be loaded into biodegradable polymer nanoparticles made from materials like poly(lactic-co-glycolic acid) (PLGA) using methods such as emulsification/solvent evaporation. researchgate.net

Approaches to Improve Physiochemical Properties for Research Applications

The overarching goal of the derivatization strategies discussed is to overcome the inherent biopharmaceutical weaknesses of the parent SN-38 molecule for research and preclinical development.

Improving Aqueous Solubility: This is the most critical challenge. Solubility can be dramatically increased by several orders of magnitude through various chemical modifications. Conjugation with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a common and effective strategy. zju.edu.cn Another successful approach is the formation of inclusion complexes with cyclodextrins, which can enhance aqueous solubility by up to 1,400 times. nih.gov Formulating SN-38 into nanoparticles, micelles, or solid dispersions also transforms the insoluble crystalline drug into a more readily dispersible and bioavailable form. nih.govnih.gov

Stabilizing the Lactone Ring: The pharmacological activity of SN-38 is dependent on the integrity of the closed E-ring lactone. nih.govresearchgate.net At physiological pH, this ring hydrolyzes to an open-ring carboxylate with significantly reduced activity. nih.gov Chemical modification at the adjacent C20-hydroxyl group is a well-established method to sterically hinder hydrolysis and stabilize the lactone form. zju.edu.cnresearchgate.net Encapsulating SN-38 within the hydrophobic core of a nanoparticle or micelle also physically protects the lactone from hydrolysis in the aqueous environment of the bloodstream. nih.gov Studies show that after 12 hours at pH 7.4, only 11.3% of SN-38 remains in the active lactone form in solution, compared to over 73% when formulated as nanocrystals. nih.gov While lactone stabilization has been a major focus, some research suggests it may not be essential for ADC efficacy, as the acidic environment of the lysosome where the ADC is processed can drive the equilibrium back to the active, closed-lactone form. nih.govresearchgate.net

Metabolic Investigations of Sn 38 and Its Derivatives in Preclinical Models

Carboxylesterase-Mediated Conversion of Irinotecan (B1672180) to SN-38

The conversion of the prodrug irinotecan to its pharmacologically active form, SN-38, is a pivotal activation step primarily mediated by carboxylesterase (CES) enzymes. aacrjournals.orgoup.comnih.gov In humans, two main isoforms, hCE1 and hCE2, found in the liver, and hiCE in the intestinal tract, are responsible for this hydrolysis, although they exhibit relatively inefficient conversion rates, with typically less than 5% of irinotecan being activated. oup.com Preclinical studies have shown that the expression of these enzymes can vary significantly. For instance, in non-small cell lung cancer models, the presence of human carboxylesterase (hCE) in the cytoplasm of cancer cells enables the intracellular conversion of irinotecan to SN-38. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in SN-38 Glucuronidation

The primary detoxification pathway for the active metabolite SN-38 is glucuronidation, a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. clinpgx.orgfrontiersin.orgnih.gov This process involves the conjugation of a glucuronic acid moiety to SN-38, forming the inactive and more water-soluble SN-38 glucuronide (SN-38G), which can then be eliminated from the body. nih.gov This metabolic step is crucial in modulating the systemic exposure and potential toxicity of SN-38. clinpgx.org

Isoform-Specific Contributions (UGT1A1, UGT1A6, UGT1A7, UGT1A9)

Several UGT isoforms have been identified as being involved in the glucuronidation of SN-38, with UGT1A1 being the most extensively studied and considered the primary enzyme responsible for this reaction in humans. clinpgx.orgtandfonline.comresearchgate.net Studies using human liver microsomes and recombinant UGT enzymes have consistently demonstrated the prominent role of UGT1A1 in SN-38 metabolism. clinpgx.org In fact, a significant correlation has been observed between SN-38 and bilirubin (B190676) glucuronidation, a reaction also primarily catalyzed by UGT1A1. clinpgx.org

Besides UGT1A1, other isoforms from the UGT1A family, including UGT1A6, UGT1A7, and UGT1A9, have also been shown to contribute to SN-38 glucuronidation, although generally to a lesser extent than UGT1A1. tandfonline.comresearchgate.net Research has indicated that UGT1A7 and UGT1A9 play important roles, and some studies suggest that the contribution of UGT1A9 may be comparable to that of UGT1A1 in human liver microsomes. tandfonline.comnih.gov In contrast, UGT1A3 and UGT1A5 appear to have no significant effect on SN-38 glucuronidation. tandfonline.com The relative contribution of these different UGT isoforms can vary, and understanding their specific roles is essential for predicting inter-individual differences in SN-38 metabolism.

Enzymatic Reaction Kinetics in Hepatic Systems

The kinetics of SN-38 glucuronidation in hepatic systems have been a key area of investigation. In human liver microsomes (HLM), the glucuronidation of SN-38 can exhibit different kinetic profiles depending on the experimental conditions. For instance, in the absence of bovine serum albumin (BSA), the reaction catalyzed by both HLM and recombinant UGT1A9 can display substrate inhibition kinetics. nih.gov However, the inclusion of BSA can significantly accelerate the glucuronidation activity and shift the kinetics to a Michaelis-Menten model. nih.gov This suggests that protein binding can influence the enzymatic process.

In contrast, the glucuronidation of SN-38 by UGT1A1 is less affected by the presence of BSA and generally follows Michaelis-Menten kinetics under various conditions. nih.gov The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide valuable information about the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Table 1: Kinetic Parameters of SN-38 Glucuronidation by UGT1A1 and UGT1A9

Enzyme Condition Kinetic Model Km (µM) Vmax (pmol/min/mg)
UGT1A1 Without BSA Michaelis-Menten 1.2 ± 0.2 185.3 ± 9.8
UGT1A1 With BSA Michaelis-Menten 1.5 ± 0.3 201.5 ± 12.1
UGT1A9 Without BSA Substrate Inhibition - -
UGT1A9 With BSA Michaelis-Menten 3.8 ± 0.7 155.6 ± 11.4

Data is hypothetical and for illustrative purposes.

Influence of Deuteration on Metabolic Stability and Enzyme Interactions (Hypothetical/Research Focus)

A strategic area of research in drug development involves modifying metabolic pathways to enhance a drug's pharmacokinetic profile. One such approach is selective deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). mdpi.comjuniperpublishers.com This modification can lead to a "deuterium isotope effect," where the rate of cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. mdpi.comnih.gov

Investigation of Drug-Drug Interactions Affecting SN-38 Metabolism in Preclinical Contexts

The metabolism of SN-38 is susceptible to interactions with co-administered drugs that can inhibit or induce the activity of carboxylesterases or UGT enzymes. Preclinical studies are vital for identifying and characterizing these potential drug-drug interactions (DDIs). For example, compounds that inhibit UGT1A1 can lead to decreased glucuronidation of SN-38, resulting in higher and more prolonged exposure to the active metabolite. frontiersin.org

Conversely, inducers of UGT enzymes could accelerate the clearance of SN-38. Preclinical models, including in vitro assays with human liver microsomes and in vivo studies in animals, are used to screen for such interactions. For instance, the inhibitory potential of various compounds on SN-38 glucuronidation can be assessed by measuring the formation of SN-38G in the presence and absence of the test compound. These studies help to predict clinically relevant DDIs and inform on the safe and effective use of irinotecan-based therapies.

Table 2: Compound Names Mentioned in the Article

Compound Name
10-O-Acetyl SN-38-d3
SN-38
Irinotecan
SN-38 glucuronide (SN-38G)

Advanced Analytical Methodologies for the Quantitative Determination of Sn 38 and 10 O Acetyl Sn 38 D3

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantification of SN-38 in various samples, including pharmaceutical formulations and biological fluids. nih.govresearchgate.net These methods typically utilize reversed-phase chromatography, where a nonpolar stationary phase (the column) is used with a polar mobile phase to separate compounds based on their hydrophobicity.

A common setup involves a C18 analytical column, which provides excellent separation for camptothecin (B557342) derivatives. nih.govjfda-online.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, adjusted to an acidic pH (e.g., pH 3.1) to ensure the stability of the lactone form of SN-38. nih.govresearchgate.net Detection is frequently performed using a UV-Vis detector at a wavelength of approximately 265 nm or a fluorescence detector, which offers enhanced sensitivity with excitation and emission wavelengths around 370-380 nm and 515-560 nm, respectively. nih.govresearchgate.netnih.gov HPLC methods are validated for specificity, linearity, accuracy, and precision, with reported limits of quantification (LOQ) reaching as low as 0.25 µg/mL in formulation analysis. nih.govresearchgate.net

ParameterTypical ConditionsSource(s)
Column Reversed-phase C18 (e.g., Agilent Zorbax SB-C18, 5 µm) nih.govjfda-online.com
Mobile Phase Acetonitrile and aqueous buffer (e.g., 25 mM NaH₂PO₄, pH 3.1) nih.govamazonaws.com
Flow Rate 1.0 mL/min jfda-online.com
Detection UV at 265 nm or Fluorescence (Ex: ~380 nm, Em: ~540 nm) nih.govnih.gov
Limit of Quantification (LOQ) 0.02 µg/mL to 0.25 µg/mL nih.govamazonaws.com
Accuracy (Recovery) 99-101% nih.govamazonaws.com
Precision (%RSD) < 2% nih.govamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, urine, or tissue homogenates, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govonlinepharmacytech.info LC-MS/MS has become a benchmark for bioanalytical studies involving SN-38. nih.gov This technique combines the separation power of LC with the mass-resolving capability of MS, allowing for the unambiguous identification and quantification of the analyte, even at very low concentrations. onlinepharmacytech.info

The most common ionization technique used is electrospray ionization (ESI) in the positive ion mode. nih.gov In tandem MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from other matrix components. nih.gov LC-MS/MS methods for SN-38 have achieved lower limits of quantification (LLOQ) in the range of 0.5 to 5 ng/mL in plasma. nih.govnih.gov

ParameterTypical ConditionsSource(s)
Instrumentation HPLC or UPLC coupled to a tandem mass spectrometer nih.govnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
MS Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) 393.2N/A
Product Ion (m/z) 349.2, 249.1N/A
Internal Standard Camptothecin, Irinotecan-d10, or SN-38-d3 researchgate.netnih.govnih.gov
LLOQ in Plasma 0.5 - 5 ng/mL nih.govnih.govnih.gov

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) with Stable Isotope Dilution (SID)

The gold standard for quantitative bioanalysis is the use of Stable Isotope Dilution (SID) coupled with Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS). uthscsa.edunih.gov This approach utilizes a stable isotope-labeled (SIL) internal standard, such as 10-O-Acetyl SN-38-d3 or SN-38-d3, which is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). researchgate.netmedchemexpress.com

The SIL internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. ijpsr.com Because it behaves identically to the analyte (SN-38) during extraction, chromatography, and ionization, it effectively corrects for any sample loss or matrix-induced signal suppression or enhancement. UHPLC provides faster analysis times and sharper peaks compared to conventional HPLC, while HRMS offers highly accurate mass measurements, further increasing confidence in analyte identification. uthscsa.edu This methodology is particularly crucial for challenging applications, such as quantifying the release of SN-38 from antibody-drug conjugates (ADCs) in plasma and tumor tissues. uthscsa.edunih.gov

FeatureDescriptionSource(s)
Technique Stable Isotope Dilution (SID) UHPLC-HRMS uthscsa.edunih.gov
Internal Standard (IS) Deuterated analogs like this compound or SN-38-d3 researchgate.netmedchemexpress.com
Principle The SIL-IS is added to samples to correct for matrix effects and variability in sample processing and analysis. uthscsa.eduijpsr.com
Advantages Highest accuracy, precision, and sensitivity; effectively mitigates matrix effects. uthscsa.edu
Application Definitive quantification in complex preclinical and clinical samples, including studies of antibody-drug conjugates. uthscsa.edunih.gov
Validation Demonstrates excellent linearity (r² ≥ 0.997), accuracy (RE ≤ ± 9.1%), and precision (CVs ≤ 7.7%). uthscsa.edu

Development and Validation of Bioanalytical Methods for Preclinical Samples

Before a bioanalytical method can be used to generate reliable data for preclinical studies, it must undergo a rigorous development and validation process. researchgate.netijpsr.com This process ensures that the method is suitable for its intended purpose, providing accurate and reproducible results for the quantification of SN-38 in specific biological matrices (e.g., mouse plasma, tissue homogenates). researchgate.netresearchgate.net

The validation process assesses several key parameters according to regulatory guidelines:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Typically, the mean value should be within ±15% of the nominal value, and the coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15%. researchgate.netnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process from the biological matrix. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which is assessed by comparing the response of the analyte in the matrix versus a neat solution. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature). nih.gov

Validation ParameterTypical Acceptance CriteriaSource(s)
Linearity (r²) ≥ 0.99 jfda-online.comnih.gov
Accuracy 85-115% of nominal concentration (±15%) researchgate.netnih.govnih.gov
Precision (%CV or %RSD) ≤ 15% researchgate.netnih.govnih.gov
LOQ Accuracy & Precision Within ±20% and ≤ 20%, respectively nih.gov
Recovery Consistent, precise, and reproducible nih.gov
Matrix Effect Within acceptable limits, often mitigated by SID nih.govuthscsa.edu

Methodological Considerations for Lactone and Carboxylate Forms in Research Assays

A significant analytical challenge in the quantification of SN-38 is the pH-dependent, reversible equilibrium between its biologically active lactone form and the inactive carboxylate form. nih.govnih.gov At acidic pH (below ~5), the lactone ring is favored, while at physiological or basic pH (above ~7), the equilibrium shifts towards the open-ring carboxylate form. researchgate.netnih.gov Inaccurate quantification can occur if this interconversion is not controlled during sample collection, preparation, and analysis.

Two primary strategies are employed to address this issue:

Conversion to a Single Form: The most common approach involves acidifying the sample (e.g., with hydrochloric or acetic acid) to convert all of the SN-38 present into the stable lactone form before extraction and analysis. researchgate.netnih.gov This provides a measure of total SN-38 (lactone + carboxylate).

Simultaneous Quantification: Specialized chromatographic methods have been developed to separate and quantify both the lactone and carboxylate forms in a single run. jfda-online.comnih.govnih.gov These methods often use ion-pair chromatography at a carefully controlled intermediate pH (e.g., 5.5-6.4) to resolve the two forms, which have different retention times. nih.govnih.gov This approach is more complex but provides valuable information on the pharmacologically relevant concentration of the active lactone form. nih.gov

Analytical ApproachPrincipleAdvantagesDisadvantagesSource(s)
Total SN-38 Measurement Sample acidification converts all SN-38 to the lactone form prior to analysis.Simpler, robust, and widely used for pharmacokinetic studies.Does not differentiate between active and inactive forms. researchgate.netnih.gov
Simultaneous Quantification Ion-pair chromatography at a controlled pH separates the lactone and carboxylate forms.Provides concentrations of both the active lactone and inactive carboxylate.More complex method development; requires strict pH control. jfda-online.comnih.govnih.gov

Cellular and Molecular Mechanisms of Action of Sn 38 and Analogous Compounds

Interaction with Topoisomerase I and Formation of Ternary Cleavable Complexes

The primary molecular target of SN-38 is DNA topoisomerase I (Topo I), a nuclear enzyme essential for resolving torsional stress in DNA during replication, transcription, and recombination. wikipedia.org Topo I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, after which the enzyme re-ligates the break. acs.org

SN-38 exerts its effect by intercalating into the DNA at the site of this transient break and binding to the Topo I enzyme. nih.gov This action stabilizes the covalent complex formed between Topo I and the cleaved DNA strand, creating what is known as a ternary cleavable complex (Topo I-SN-38-DNA). nih.gov This stabilization effectively traps the enzyme on the DNA, preventing the re-ligation step of the topoisomerase reaction. clinpgx.org Molecular modeling suggests this complex is stabilized by hydrogen bonds between the drug, specific amino acid residues of Topo I (such as Arg364, Lys532, and Asn722), and the DNA itself. acs.orgresearchgate.net

Induction of DNA Single-Strand Breaks and Double-Strand Breaks

The formation of the stable ternary complex directly results in the persistence of a single-strand break (SSB) in the DNA. nih.gov While these initial lesions are reversible, they become cytotoxic when they are converted into more lethal, irreversible DNA double-strand breaks (DSBs). clinpgx.org

This conversion is a direct consequence of the cell's own replication machinery. When a moving DNA replication fork encounters the stalled Topo I-SN-38-DNA complex, the replication machinery collapses, leading to the formation of a DSB. clinpgx.orgnih.gov Because the formation of these toxic DSBs is dependent on DNA synthesis, SN-38 is considered an S-phase-specific cytotoxic agent. clinpgx.orgnih.gov Studies have established a direct correlation between SN-38 exposure and the induction of both SSBs and subsequent DSBs, which are considered the ultimate lethal lesions responsible for the compound's anticancer activity. nih.govnih.gov

Downstream Cellular Responses: Cell Cycle Perturbation and Apoptosis Pathways

The presence of extensive DNA damage, particularly DSBs, triggers a robust cellular response orchestrated by DNA damage response (DDR) pathways. These pathways lead to two major outcomes: cell cycle arrest and apoptosis.

Cell Cycle Perturbation: Upon detecting DNA damage, the cell activates checkpoint signaling to halt cell cycle progression, providing time for DNA repair. SN-38 treatment predominantly causes cells to arrest in the S and G2/M phases of the cell cycle. nih.govspandidos-publications.comnih.gov The S-phase arrest is a direct consequence of the replication fork collisions, while the G2 arrest prevents cells with damaged DNA from entering mitosis. spandidos-publications.com The extent of cell cycle arrest can be observed in various cancer cell lines following SN-38 exposure.

Table 1: Effect of SN-38 on Cell Cycle Distribution in Human Colon Cancer Cell Lines (KM12L4a)
Treatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated553015
4 hours454015
24 hours255025
48 hours154540

Data is illustrative, based on findings reported in studies such as those by Ueno et al. and others, showing a trend of decreased G1 and increased S and G2/M populations over time. spandidos-publications.combioworld.com

Apoptosis Pathways: If the DNA damage induced by SN-38 is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This process can be triggered through both p53-dependent and p53-independent pathways. mdpi.comresearchgate.net In cells with functional p53, DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic proteins like Bax. bioworld.commdpi.com This leads to the mitochondrial pathway of apoptosis, involving the collapse of the mitochondrial membrane potential and the activation of a cascade of cysteine proteases known as caspases, including initiator caspase-9 and executioner caspase-3. nih.govmdpi.com Activated caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.govresearchgate.net

Effects on DNA and RNA Synthesis in Cellular Systems

As a direct inhibitor of Topoisomerase I, an enzyme crucial for both DNA replication and transcription, SN-38 effectively inhibits the synthesis of both DNA and RNA. nih.govtargetmol.com The stalling of Topo I on the DNA template obstructs the progression of both DNA and RNA polymerases, thereby halting these fundamental processes.

Role of SN-38 in Modulating Autophagy Mechanisms

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. In the context of cancer therapy, autophagy can have a dual role, acting as either a survival mechanism (cytoprotective) or a cell death mechanism (cytotoxic). tandfonline.commdpi.comnih.gov

SN-38 has been shown to induce autophagy in various cancer cell lines, as evidenced by the conversion of the protein LC3-I to LC3-II and the degradation of p62/SQSTM1, which are hallmark indicators of autophagic activity. tandfonline.com

Cytoprotective Autophagy: In some cancer cells, autophagy is activated as a survival response to the stress induced by SN-38. tandfonline.com By degrading damaged organelles and recycling metabolites, autophagy can help cells endure the drug's cytotoxic effects, thus contributing to drug resistance. In these cases, inhibiting autophagy can enhance the cell-killing efficacy of SN-38. tandfonline.com

Cytotoxic or Non-protective Autophagy: Conversely, in other cellular contexts, the autophagy induced by SN-38 can contribute to cell death or be non-protective. tandfonline.com For instance, in certain oral squamous cell carcinoma lines, inhibiting SN-38-induced autophagy either diminished its cytotoxicity (indicating a cytotoxic role for autophagy) or had no effect at all (indicating a non-protective role). tandfonline.com

The specific role of autophagy in response to SN-38 is therefore highly context-dependent, varying between different types of cancer cells. tandfonline.com

Preclinical Pharmacological and Cellular Research of Sn 38 and Its Modified Forms

In Vitro Cytotoxicity and Antiproliferative Activity Profiling Across Diverse Cancer Cell Lines

SN-38 demonstrates potent cytotoxic and antiproliferative effects across a wide range of cancer cell lines, often at nanomolar concentrations. nih.gov Its cytotoxicity is reported to be 100 to 1000 times greater than its parent drug, irinotecan (B1672180). aacrjournals.orgnih.gov Studies have established the half-maximal inhibitory concentrations (IC50) for SN-38 and its various formulations in numerous cell lines.

For instance, one study compared the cytotoxicity of SN-38 nanocrystals (NCs) of different sizes against various cancer cell lines. Smaller nanocrystals (SN-38/NCs-A) showed significantly lower IC50 values compared to larger nanocrystals (SN-38/NCs-B) and SN-38 in solution, indicating enhanced activity. dovepress.com In MCF-7 breast cancer cells, the IC50 was 0.031 µg/mL for SN-38/NCs-A, compared to 0.708 µg/mL for the SN-38 solution. dovepress.com Similarly, in HepG2 liver cancer cells, the IC50 values were 0.076 µg/mL and 0.683 µg/mL, respectively. dovepress.com

Another study evaluated SN-38-loaded polymeric micelles in different colorectal cancer cell lines, showing time-dependent cytotoxicity. researchgate.net Furthermore, the development of targeted delivery systems, such as folate-modified liposomes, has been shown to increase the cytotoxicity of SN-38. In MCF7 breast cancer cells, these targeted liposomes had an IC50 of 0.11 µM, significantly lower than the 0.37 µM for free SN-38 solution. nih.gov A polymer-drug conjugate, EZN-2208, was found to be 10- to 245-fold more potent than irinotecan in a panel of human tumor cell lines. aacrjournals.org

Mechanisms of Acquired and De Novo Resistance to SN-38 in Cellular Models

Resistance to SN-38, both acquired and intrinsic, is a significant clinical challenge. nih.gov Cellular models have been instrumental in elucidating the underlying mechanisms, which primarily involve increased drug efflux and alterations in the drug's target, topoisomerase I. springermedizin.de

Role of Drug Efflux Pumps (e.g., ABCG2/BCRP) in Cellular Resistance

A primary mechanism of resistance to SN-38 is the upregulation of ATP-binding cassette (ABC) transporters, which actively pump the drug out of cancer cells, reducing its intracellular concentration. aacrjournals.org The transporter ABCG2, also known as breast cancer resistance protein (BCRP), has been identified as a key player in SN-38 resistance. nih.govmdpi.com

Studies have shown that cancer cells selected for resistance to SN-38 exhibit significant overexpression of ABCG2. nih.govgibsononcology.com For example, in a non-small-cell lung cancer (NSCLC) cell line made resistant to SN-38, both the gene and protein expression of ABCG2 were markedly increased. nih.gov This upregulation was reversible; when the cells were cultured in a drug-free medium, they regained sensitivity to SN-38, and ABCG2 expression returned to normal levels. nih.gov The functional role of ABCG2 was confirmed by showing that its inhibition restored drug accumulation and sensitivity in resistant cells. nih.govgibsononcology.com This transporter is a direct cause of acquired resistance, as SN-38 is a known substrate for ABCG2. aacrjournals.orgnih.gov Increased ABCG2 expression has also been observed in clinical samples of hepatic metastases from patients after irinotecan-based chemotherapy, supporting the in vivo relevance of this resistance mechanism. gibsononcology.com

Alterations in Topoisomerase I Expression and Function

Since SN-38's cytotoxic effect relies on its interaction with the topoisomerase I (Top1)-DNA complex, alterations in the Top1 enzyme can lead to drug resistance. nih.govufl.edu These alterations can be quantitative (reduced enzyme expression) or qualitative (mutations affecting enzyme activity or drug binding). springermedizin.de

Several studies have identified specific mutations in the TOP1 gene in SN-38-resistant cell lines. aacrjournals.orgnih.govspringermedizin.de For example, a study of three SN-38 resistant human colon cancer cell lines found novel mutations (R364K and G717R) near the drug-binding site in one line. nih.govnih.gov While the baseline enzymatic activity of the mutant Top1 was similar to the wild-type, it remained active even in the presence of high SN-38 concentrations, unlike the sensitive parental cells where the enzyme's activity was diminished. nih.gov Another study identified a different missense mutation (G365S) in SN-38-resistant DLD-1 colon cancer cells, which was shown to interfere with both the catalytic activity of Top1 and the stability of the drug-enzyme-DNA complex. aacrjournals.org These mutations effectively reduce the formation of lethal DNA breaks that are the ultimate cause of cell death. springermedizin.de

In Vivo Antitumor Efficacy Studies in Xenograft Models

The antitumor activity of SN-38 and its various formulations has been validated in numerous in vivo xenograft models using human tumors implanted in mice. These studies confirm the potent, dose-dependent efficacy of SN-38-based therapies.

A liposomal formulation of SN-38 (LE-SN38) demonstrated significant tumor growth inhibition in a human pancreatic tumor (Capan-1) model. iiarjournals.orgnih.govresearchgate.net At doses of 4 and 8 mg/kg, LE-SN38 inhibited tumor growth by 65% and 98%, respectively. iiarjournals.orgnih.gov In a murine leukemia model, mice treated with LE-SN38 at 5.5 mg/kg showed a 100% survival rate. iiarjournals.orgnih.govresearchgate.net

Nanoparticle-based delivery systems have also shown enhanced in vivo efficacy. nih.gov SN-38-loaded PLGA nanoparticles were found to be more effective than irinotecan in a 4T1 breast cancer xenograft model in Balb/c mice. nih.govresearchgate.net In another study, polymeric depots releasing SN-38 directly into U-87MG brain tumor xenografts suppressed tumor growth, with the effect being dependent on the dose and number of injection sites. nih.gov

The polymer-drug conjugate EZN-2208 showed superior efficacy compared to irinotecan in xenograft models of breast, pancreatic, and colon cancer. aacrjournals.org Notably, EZN-2208 demonstrated marked antitumor activity in a CPT-11-refractory xenograft model, suggesting its potential to overcome clinical resistance. aacrjournals.org Combination therapies have also been explored; a core-shell nanoparticle delivering both SN-38 and oxaliplatin (B1677828) (OxPt/SN38) showed potent antitumor efficacy and acted synergistically with immune checkpoint blockade in colorectal and pancreatic tumor models, achieving up to a 50% cure rate in one model. acs.org

Preclinical Pharmacokinetic Characterization in Animal Models

The preclinical pharmacokinetic profile of SN-38 and its formulations has been characterized in animal models, primarily mice and dogs. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is essential for translating preclinical findings to clinical use. SN-38 itself has an extensive plasma protein binding rate of up to 95%. wisdomlib.org

A study of a liposomal SN-38 formulation (LE-SN38) provided key pharmacokinetic parameters. iiarjournals.orgnih.govresearchgate.netiiarjournals.org In mice, the elimination half-life (t1/2) of SN-38 was 6.38 hours, with a volume of distribution (Vdss) of 2.55 L/kg. iiarjournals.orgnih.gov In dogs, the parameters varied slightly, with a t1/2 ranging from 1.38 to 6.42 hours and a Vdss between 1.69 and 5.01 L/kg. iiarjournals.orgnih.gov These results indicated a favorable pharmacokinetic profile for the liposomal formulation. iiarjournals.orgiiarjournals.org

Advanced delivery systems are designed to improve these parameters. For example, the PEGylated conjugate EZN-2208 was shown to have a prolonged circulation time in the blood compared to irinotecan, leading to higher and more sustained exposure of free SN-38 in tumors. aacrjournals.org Similarly, aptide-SN38 nanoparticles (APTEDB-SN38 NPs) had a longer half-life (1.877 h) compared to irinotecan (0.44 h) in vivo. nih.gov These improved pharmacokinetics are a key reason for the enhanced antitumor efficacy observed with such novel formulations. aacrjournals.org

Evaluation of Prodrugs and Targeted Delivery Systems in Enhancing Preclinical Efficacy

To address the challenges of SN-38's poor solubility and to improve its therapeutic index, a variety of prodrugs and targeted delivery systems have been developed and evaluated in preclinical settings. nih.govmonash.edu Irinotecan (CPT-11) is itself a prodrug of SN-38. nih.gov However, its conversion rate is low and variable among patients, which has driven the development of more advanced approaches. monash.edu

Several next-generation prodrugs are in development. nih.gov These include macromolecular prodrugs like EZN-2208, a PEGylated form of SN-38, and antibody-drug conjugates (ADCs) such as IMMU-132 and IMMU-130, which are designed to selectively deliver SN-38 to tumor cells. nih.govmonash.edu These strategies aim to improve solubility, enhance the stability of the active lactone ring, and increase tumor targeting. nih.gov

Nanomedicine has emerged as a highly promising strategy for SN-38 delivery. monash.edu Various nano-formulations have been investigated, including:

Liposomes: Liposome-entrapped SN-38 (LE-SN38) has shown a favorable safety and pharmacokinetic profile while being therapeutically effective in animal models. iiarjournals.org Folate-modified liposomes have also demonstrated enhanced cytotoxicity and tumor-targeting capabilities. nih.gov

Nanoparticles: Polymeric nanoparticles, such as those made from poly lactic-co-glycolic acid (PLGA), have been developed to improve SN-38's solubility and provide controlled release, leading to superior in vivo antitumor efficacy compared to irinotecan. nih.gov

Polymeric Micelles: Self-assembling polymeric micelles have been synthesized to encapsulate SN-38, improving its solubility and providing a platform for targeted delivery. researchgate.netnih.gov

These advanced delivery systems leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting, thereby increasing drug concentration at the tumor site while minimizing systemic side effects. monash.edu

Liposomal and Polymeric Nanoparticle Formulations

Nanoparticle-based delivery systems are a primary strategy to address the challenges of SN-38's poor solubility and stability. By encapsulating SN-38 within liposomes or polymeric nanoparticles, researchers aim to create formulations that can be administered intravenously, protect the drug from premature degradation, and exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.govnih.gov

Liposomal Formulations: Various liposomal SN-38 formulations have been developed to improve its therapeutic index. One such formulation, LE-SN38, consists of liposomes with a uniform size distribution of less than 200 nm and achieves a drug entrapment efficiency of over 95%. nih.gov Preclinical studies demonstrated that LE-SN38 was more cytotoxic against various tumor cell lines and showed better therapeutic efficacy in xenograft mouse models compared to irinotecan. nih.goviiarjournals.org For instance, in a human pancreatic tumor model, LE-SN38 administered intravenously inhibited tumor growth by 65% at a dose of 4 mg/kg and 98% at a dose of 8 mg/kg. researchgate.net Another study created SN38-loaded targeted liposomes of approximately 100 nm, which showed a significantly lower IC₅₀ (0.11 µM) in MCF7 breast cancer cells compared to free SN-38 solution (0.37 µM). nih.gov

Polymeric Nanoparticle Formulations: Polymeric micelles and nanoparticles offer another versatile platform for SN-38 delivery. NK012 is a notable example, comprising an SN-38-loaded polymeric micelle formed by the self-assembly of an amphiphilic block copolymer. nih.govresearchgate.net Preclinical studies with NK012 demonstrated significantly more potent antitumor activity against various human tumor xenografts, including glioma, renal, stomach, and pancreatic cancers, compared to irinotecan. nih.govresearchgate.net Other research has utilized biodegradable polymers like poly lactic-co-glycolic acid (PLGA) to formulate SN-38 nanoparticles (SN38-NPs). These SN38-NPs showed superior cytotoxic effects and improved in vivo antitumor efficacy against breast cancer xenografts when compared with irinotecan. researchgate.net An orally administered pH-sensitive micellar formulation of SN38 (SN38-PNDS) also showed significant tumor growth reduction in human colon xenograft models. aacrjournals.org

Preclinical Data for Nanoparticle Formulations of SN-38
FormulationNanoparticle TypeKey Preclinical FindingsReference
LE-SN38Liposome>95% entrapment efficiency; <200 nm size. Showed increased cytotoxicity and better efficacy in xenograft models than CPT-11. nih.gov
Targeted LiposomesLiposome~100 nm size; IC₅₀ of 0.11 µM in MCF7 cells (vs. 0.37 µM for free SN-38). nih.gov
NK012Polymeric MicellePotent antitumor activity in glioma, renal, stomach, and pancreatic cancer models. nih.govresearchgate.net
SN38-PNDSPolymeric MicelleOral formulation; significant tumor growth reduction in HCT116 colon xenografts. aacrjournals.org
PLGA-NPsPolymeric NanoparticleDemonstrated superior cytotoxicity and in vivo antitumor efficacy versus irinotecan in a breast cancer model. researchgate.net

Antibody-Drug Conjugate (ADC) Research Platforms

ADCs represent a highly targeted approach, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload like SN-38. The antibody directs the ADC to a specific antigen overexpressed on cancer cells, leading to internalization and the release of the cytotoxic agent directly inside the target cell.

A prominent example is Sacituzumab govitecan (IMMU-132), an ADC targeting the Trop-2 antigen, which is highly expressed in many epithelial tumors. nih.gov In this ADC, a humanized anti-Trop-2 antibody (hRS7) is connected to SN-38 via a hydrolyzable linker. nih.govaacrjournals.org This design allows for a high drug-to-antibody ratio (approximately 7.6:1) and controlled release of SN-38. ascopubs.org Preclinical studies in human cancer xenograft models of pancreatic, breast, and colon cancer demonstrated significant antitumor effects at non-toxic doses. aacrjournals.org In vitro cytotoxicity studies showed IC₅₀ values in the nanomolar range across several solid tumor cell lines. aacrjournals.org Furthermore, the ADC platform was shown to deliver 20- to 136-fold higher concentrations of SN-38 to tumors compared to what was achieved by administering irinotecan. nih.gov

Another SN-38 based ADC is Labetuzumab govitecan (IMMU-130), which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). ascopubs.org This ADC has also shown promising preclinical activity, forming the basis for clinical trials in metastatic colorectal cancer. ascopubs.org The linker chemistry is a critical component of ADC design, with research focusing on achieving a balance between serum stability and efficient payload release within the tumor microenvironment. nih.govaacrjournals.org

Preclinical Data for SN-38 Antibody-Drug Conjugates (ADCs)
ADC PlatformAntibody TargetKey Preclinical FindingsReference
Sacituzumab govitecan (hRS7-SN-38)Trop-2IC₅₀ values in the nmol/L range; significant antitumor effects in Calu-3, Capan-1, BxPC-3, and COLO 205 xenograft models. aacrjournals.org
Sacituzumab govitecanTrop-2Demonstrated impressive anti-tumor activity against chemo-resistant ovarian cancer xenografts and a significant bystander effect. nih.gov
Labetuzumab govitecan (IMMU-130)CEACAM5Provided basis for clinical activity in metastatic colorectal cancer. Utilizes a linker with a drug-to-antibody ratio of ~7.6:1. ascopubs.org
Epratuzumab-SN-38CD22EC₅₀ values ranged from 0.13 to 2.28 nmol/L in various hematologic malignancy cell lines. aacrjournals.org

Ligand-Targeted Approaches (e.g., Glucose Conjugates, Biotin (B1667282) Conjugates)

Ligand-targeted approaches involve conjugating SN-38 to small molecules that bind to receptors overexpressed on cancer cells, thereby facilitating selective uptake.

Glucose Conjugates: Cancer cells often exhibit increased glucose uptake to fuel their high metabolic rate, a phenomenon known as the Warburg effect. This is mediated by the overexpression of glucose transporters (GLUTs) on their surface. Researchers have exploited this by creating SN-38-glucose conjugates. frontiersin.org The rationale is that these conjugates will be preferentially taken up by cancer cells via GLUTs. frontiersin.org In one study, a novel SN-38-glucose conjugate (FSY04) showed potent inhibitory ability against colorectal cancer cell lines and was more effective than irinotecan at inhibiting tumor growth in a xenograft model. nih.gov Another set of SN-38-glucose conjugates also demonstrated high potency and selectivity against human colorectal cancer cell line HCT116 both in vitro and in vivo. frontiersin.org

Biotin Conjugates: Biotin (Vitamin H) is another targeting ligand, as its receptor is often overexpressed on the surface of various cancer cells. researchgate.netnih.gov Multifunctional SN-38 derivatives have been synthesized by conjugating SN-38 with biotin to enhance tumor targeting. researchgate.netmdpi.com In one such study, a biotin-SN38-valproic acid conjugate was developed. mdpi.com This conjugate exhibited cytotoxicity against HeLa human cervical cancer cells and, importantly, showed significantly reduced toxicity in normal mouse embryonic fibroblast cells, indicating enhanced tumor cell selectivity. researchgate.netmdpi.com The design of these conjugates often involves linking biotin to the SN-38 molecule, sometimes with an additional synergistic agent, to improve tumor-targeting ability and therapeutic effect. mdpi.com

Preclinical Data for Ligand-Targeted SN-38 Conjugates
Conjugate TypeTargeting LigandKey Preclinical FindingsReference
Glu-SN38 (5b)GlucoseShowed high potency and selectivity against HCT116 colorectal cancer cells in vitro and in vivo. frontiersin.org
FSY04GlucosePotent inhibition of SW-480 and HCT-116 colorectal cancer cells; better in vivo tumor inhibition than CPT-11. nih.gov
Biotin-SN38-Valproic Acid ConjugateBiotinExhibited cytotoxicity against HeLa cells with significantly reduced toxicity in normal NIH3T3 cells, suggesting tumor selectivity. mdpi.com

Future Directions and Emerging Research Avenues for Deuterated Sn 38 Analogs

Advancements in Rational Design of Deuterated Probes for Enhanced Research Specificity

The future of deuterated SN-38 analogs lies in moving beyond simple substitution towards "precision deuteration." nih.gov This rational design approach involves strategically placing deuterium (B1214612) atoms at specific molecular positions, known as metabolic "soft spots," that are most susceptible to enzymatic degradation. nih.gov By selectively reinforcing these sites, researchers can create highly stable molecular probes designed to investigate specific biological questions with greater accuracy. The goal is to develop deuterated analogs that not only exhibit enhanced metabolic stability but also retain or even improve the parent molecule's selectivity and functional properties. nih.gov

The principles of rational design are guided by creating molecules that exhibit predictable behavior in a biological milieu. For instance, the design of fluorescent probes often involves precise chemical modifications that control the molecule's fluorescent state, switching it "on" only in the presence of a specific enzyme or target. nih.gov Similarly, the rational design of a deuterated SN-38 probe would involve placing deuterium at sites that are critical for metabolism without altering the regions essential for binding to its target, topoisomerase I. This allows for a clearer understanding of the drug's interaction with its target and its subsequent downstream effects, minimizing the confounding variable of metabolic breakdown.

The complexity and unpredictability of how deuteration will affect a molecule in a living system underscore the necessity for this careful, rational approach over random substitution. nih.gov The development of analogs like 10-O-Acetyl SN-38-d3, a chemically protected and isotopically labeled version of the metabolite, is a direct outcome of this type of rational chemical design, providing researchers with a stable tool for metabolic and pharmacokinetic studies. pharmaffiliates.com Future research will likely focus on creating a panel of such precisely deuterated SN-38 probes, each designed to answer specific questions about the molecule's absorption, distribution, target engagement, and elimination.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Studying SN-38 Interactions

Understanding the full impact of a potent molecule like SN-38 requires a systems-level perspective. Omics technologies, particularly proteomics (the study of proteins) and metabolomics (the study of metabolites), provide a powerful lens to capture the global biochemical changes induced by a drug within cells, tissues, and organisms. nih.govmdpi.com These technologies are central to the future investigation of deuterated SN-38 analogs, offering a way to map their precise mechanisms of action and interaction.

Recent metabolomics studies on SN-38 have already revealed its profound and widespread impact on cellular metabolism. An untargeted metabolomics analysis in mice identified significant metabolic disturbances across multiple organs, including the lungs, heart, liver, and kidneys. researchgate.net This research highlighted that SN-38 perturbs critical metabolic pathways, providing a rich dataset for understanding its systemic effects. researchgate.net Another pharmacometabolomics study in cancer patients receiving irinotecan (B1672180) found that SN-38 induced a distinct metabolic signature in plasma, characterized by elevated levels of purine (B94841) and pyrimidine (B1678525) nucleobases (indicative of DNA damage) and acylcarnitines (suggesting mitochondrial dysfunction). nih.gov

The integration of these technologies with the study of deuterated SN-38 analogs is a key future direction. By comparing the metabolic and proteomic fingerprints of cells or preclinical models treated with SN-38 versus a deuterated analog, researchers can pinpoint how enhanced metabolic stability alters the drug's impact on cellular networks. A deuterated analog might produce a more focused and sustained impact on pathways related to DNA damage while causing fewer off-target metabolic disturbances linked to drug breakdown products.

The table below summarizes key findings from a metabolomics study on SN-38, illustrating the types of detailed insights that can be applied to future studies of its deuterated analogs.

Organ/FluidPerturbed Metabolic PathwayKey Differential MetabolitesImplied Biological ImpactReference
Lungs Purine Metabolism, Amino Acid MetabolismUric acid, Guanine, Proline, GlycineDisruption of nucleotide synthesis and protein structure researchgate.net
Heart Glutathione Metabolism, Pyrimidine MetabolismPyroglutamic acid, UracilIncreased oxidative stress and altered nucleotide pools researchgate.net
Liver Glycerolipid Metabolism, Amino Acid MetabolismGlycerol 3-phosphate, AlanineAltered energy storage and amino acid balance researchgate.net
Intestine Amino Acid Metabolism, Fatty Acid MetabolismValine, Leucine, Palmitic acidChanges in protein synthesis and energy sources researchgate.net
Plasma Purine/Pyrimidine Metabolism, AcylcarnitinesHypoxanthine, Xanthine, ThymineDNA damage, mitochondrial dysfunction, oxidative stress nih.gov

The ultimate goal is to integrate these multi-omics datasets using advanced computational and machine learning tools. nih.govmdpi.com Such an approach can construct comprehensive, predictive models of how deuterated SN-38 analogs function at a systems level, revealing complex interactions that would be invisible from a single data source. researchgate.netarxiv.org

Exploration of Novel Conjugation Chemistries for Targeted Drug Delivery Research

A major avenue of SN-38 research has been the development of drug delivery systems to overcome its poor solubility and improve its therapeutic index. researchgate.netnih.gov This is achieved by conjugating SN-38 to larger molecules that can carry it to the tumor site. The future of deuterated SN-38 analogs is intrinsically linked to these advanced conjugation strategies, where the deuterated molecule could serve as a more stable and effective payload.

Research into SN-38 conjugates has yielded a variety of innovative approaches, each with unique chemistries and targeting mechanisms. These include:

Antibody-Drug Conjugates (ADCs): These therapies link the potent drug to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells. Sacituzumab govitecan, an ADC targeting the Trop-2 receptor with an SN-38 payload, is clinically approved for treating certain types of breast and urothelial cancers. biochempeg.com

Peptide-Drug Conjugates (PDCs): PDCs use smaller peptides as the targeting moiety. Research has demonstrated the development of PDCs that target receptors like EGFR and the transferrin receptor, which are often overexpressed in cancers like non-small cell lung cancer and glioblastoma. nih.govacs.org

Polymer-Drug Conjugates: In this strategy, SN-38 is attached to biocompatible polymers, which self-assemble into nanoparticles or micelles. nih.gov These structures improve the drug's solubility and can accumulate in tumors through the enhanced permeability and retention (EPR) effect. nih.gov

The linker that connects SN-38 to its carrier is a critical component of the design. Novel linker chemistries are being explored to ensure the payload remains securely attached in circulation but is efficiently released inside the tumor. Examples include linkers that are cleaved by specific enzymes overexpressed in the tumor microenvironment (e.g., cathepsins) or linkers based on reversible covalent bonds like iminoboronates. acs.orgulisboa.pt

The table below details examples of different SN-38 conjugation strategies, showcasing the diversity of linkers and targeting moieties being researched.

Conjugate TypeExample Conjugate Name/SystemTargeting Moiety/ReceptorLinker ChemistryReference
Antibody-Drug Conjugate Sacituzumab govitecan (IMMU-132)Trop-2Hydrolyzable (CL2A) biochempeg.com
Antibody-Drug Conjugate Labetuzumab govitecan (IMMU-130)CEACAM5Not specified biochempeg.com
Peptide-Drug Conjugate P6-SN38EGFRMono-succinate linker nih.gov
Peptide-Drug Conjugate T7-SN-38Transferrin Receptor (TfR)Cathepsin B-cleavable VA peptide acs.org
Polymer-Drug Conjugate mPEO-b-PBCL/SN-38Passive (EPR Effect)Ester bond nih.gov
Small Molecule Conjugate Biotin-SN38-Valproic AcidBiotin (B1667282) ReceptorClick chemistry, Ester bond mdpi.com

Future research will focus on synthesizing these advanced conjugates using a deuterated SN-38 analog as the cytotoxic payload. The hypothesis is that combining the enhanced metabolic stability of a deuterated payload with the precision of a targeted delivery system could lead to research tools with superior performance, allowing for more accurate tracking and quantification of the drug at the target site.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Elucidation

To accurately evaluate the subtle but significant differences between standard and deuterated SN-38 analogs, researchers require preclinical models that more closely mimic human physiology than traditional two-dimensional cell cultures. mdpi.comwellbeingintlstudiesrepository.org The development and application of advanced in vitro and in vivo models are critical future directions for elucidating the specific mechanisms of these novel compounds.

The limitations of standard 2D cell cultures—namely, their inability to replicate the complex three-dimensional architecture, cell-cell interactions, and microenvironment of a human tumor—have driven the adoption of more sophisticated systems. mdpi.com

3D In Vitro Models: These include spheroids and organoids, which are three-dimensional cell aggregates that better simulate a tumor's structure and function. They are increasingly used to test drug efficacy and penetration. nih.gov

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices containing living cells in a continuously perfused microenvironment that recapitulates the key functions of a human organ, such as a liver, lung, or intestine. mdpi.com These systems are ideal for mechanistic studies on drug metabolism and toxicity in a human-relevant context. wellbeingintlstudiesrepository.org

In parallel, in vivo models are also becoming more advanced. Patient-Derived Xenografts (PDXs), created by implanting tumor tissue from a human patient into an immunodeficient mouse, are considered high-fidelity models because they retain the genetic and histological characteristics of the original tumor. nih.gov These models have been used to compare the therapeutic responses to new SN-38 derivatives against that of irinotecan. nih.gov

The table below compares various preclinical models and their specific applications for investigating deuterated SN-38 analogs.

Model TypeKey FeaturesApplication for Deuterated SN-38 ResearchReference
2D Cell Culture Single layer of cells on a flat surface.High-throughput screening for basic cytotoxicity. mdpi.com
3D Spheroids/Organoids Self-assembled 3D cell structures; mimic tumor architecture.Assessing drug penetration, efficacy in a tumor-like context, and resistance mechanisms. nih.gov
Organ-on-a-Chip (OOC) Microfluidic device simulating organ function (e.g., Liver-Chip).Mechanistic studies of metabolism; comparing metabolic stability of deuterated vs. non-deuterated analogs in a human-like system. mdpi.comwellbeingintlstudiesrepository.org
Patient-Derived Xenograft (PDX) Implantation of human tumor tissue into mice.Evaluating therapeutic efficacy in a model that reflects human tumor heterogeneity and microenvironment. nih.gov

The future of preclinical research on compounds like this compound will involve using these advanced models in a complementary fashion. For example, a Liver-on-a-Chip could be used to precisely quantify the difference in metabolic rate between SN-38 and its deuterated analog. The findings could then inform the design of a more extensive efficacy study in a panel of PDX models representing different cancer subtypes. This integrated approach will provide a much richer and more clinically relevant understanding of the potential of deuterated SN-38 analogs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 10-O-Acetyl SN-38-d3 in biological matrices?

  • Methodological Answer : Use acidified human plasma combined with HPLC-MS for precise quantification. Samples should be prepared with tri-potassium EDTA as an anticoagulant and phosphoric acid as a preservative. Extraction with hexane and methyl tertiary-butyl ether improves analyte recovery. Deuterated internal standards (e.g., SN-38-d3) enhance accuracy by compensating for matrix effects and ionization variability . Chromatographic separation (e.g., C18 columns) and mass spectrometric detection (e.g., MRM transitions) are critical for distinguishing this compound from endogenous metabolites .

Q. How does deuterium labeling in SN-38-d3 enhance metabolic studies compared to non-deuterated analogs?

  • Methodological Answer : Deuterium substitution stabilizes the molecule against metabolic degradation at specific sites (e.g., hydroxyl or acetyl groups), enabling precise tracking of absorption, distribution, and excretion via isotopic differentiation in mass spectrometry. This approach minimizes interference from endogenous compounds and allows quantitative assessment of metabolic pathways, such as glucuronidation or hydrolysis, in in vitro and in vivo models .

Q. What are the optimal storage conditions for this compound to ensure stability in long-term studies?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers. For reconstituted solutions, use anhydrous DMSO or ethanol to prevent hydrolysis of the acetyl group. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH) is recommended to validate degradation kinetics .

Advanced Research Questions

Q. What experimental controls are essential when investigating isotopic effects of this compound in enzyme inhibition assays?

  • Methodological Answer : Include parallel assays with non-deuterated SN-38 to isolate kinetic isotope effects (KIEs) on topoisomerase I inhibition. Measure IC50 shifts using fluorescence-based DNA relaxation assays. Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate enzyme activity with reference inhibitors (e.g., camptothecin). Data normalization to internal standards (e.g., SN-38G-d3) reduces variability .

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different analytical platforms?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. UV-HPLC) and standardize calibration curves with certified reference materials. Assess matrix effects by spiking blank plasma with known concentrations. Discrepancies often arise from differences in extraction efficiency, ionization suppression, or column selectivity, which require platform-specific optimization .

Q. What strategies mitigate deuterium-related artifacts in metabolic flux analysis of this compound?

  • Methodological Answer : Use tracer studies with dual-labeled (e.g., ²H/¹³C) analogs to distinguish true metabolic turnover from isotopic exchange. Employ high-resolution mass spectrometry (HRMS) to resolve isotopic clusters and avoid misassignment of fragment ions. Kinetic modeling should incorporate correction factors for deuterium’s impact on reaction rates (e.g., KIE ≈ 2–3 for C-²H bond cleavage) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in SN-38-d3’s tissue distribution profiles reported across studies?

  • Methodological Answer : Perform meta-analysis using standardized normalization (e.g., tissue-to-plasma ratios) and stratify data by experimental variables (e.g., dosing regimen, animal strain). Contradictions may stem from differences in perfusion techniques, sample homogenization, or detection limits. Cross-study validation with radiolabeled tracers (e.g., ¹⁴C-SN-38-d3) enhances reproducibility .

Q. What statistical approaches are robust for analyzing dose-response relationships of this compound in heterogeneous tumor models?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in tumor permeability and metabolic activity. Bayesian hierarchical models can integrate prior data (e.g., SN-38’s efficacy) to improve parameter estimation. Sensitivity analysis identifies critical variables (e.g., acetylase enzyme expression) driving response heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.